Benzothiazole, 2,2'-methylenebis-
Overview
Description
Benzothiazole, 2,2'-methylenebis- is a useful research compound. Its molecular formula is C15H10N2S2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzothiazole, 2,2'-methylenebis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzothiazole, 2,2'-methylenebis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 2,2'-methylenebis- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Benzothiazoles, specifically 2-(4-aminophenyl)benzothiazoles, have shown potent antitumor properties, with the development of a prodrug, Phortress, which entered Phase 1 trials in 2004. This class of compounds exhibits selective uptake into sensitive cells, followed by binding and translocation into the nucleus, leading to the formation of extensive DNA adducts and resultant cell death. Advances in understanding the mechanism of action have played a crucial role in drug development, including the synthesis of fluorinated analogs and water-soluble prodrug designs for parenteral administration (Bradshaw & Westwell, 2004).
Diverse Biological Activities
Benzothiazoles and their derivatives represent a significant class of compounds with a wide spectrum of biological activities. They have been associated with antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, antiviral, antioxidant, antitubercular, antimalarial, and other pharmacological properties. This has encouraged the synthesis of novel therapeutic agents incorporating the benzothiazole ring system (Sharma et al., 2013).
CNS-Targeted Drugs
Benzothiazole analogs are also biologically active in the central nervous system (CNS). Some approved drugs containing a benzothiazole moiety are used in the treatment of various neurological disorders. New benzothiazole molecules are being evaluated for therapeutic drug candidates for the treatment of epilepsy and neurodegenerative diseases like Alzheimer's, Huntington's disease, and amyotrophic lateral sclerosis (Hroch et al., 2015).
Environmental Considerations
Benzothiazoles, derived from fungicides in tannery wastewater, show limited biodegradability and potential toxicity, raising concerns for aquatic environments. These compounds are not completely removable by biological wastewater treatment, highlighting the importance of understanding their environmental impact (Reemtsma et al., 1995).
Mechanism of Action
Target of Action
It is known to be used in the preparation of bisbenzothiazolyl methane salicylaldehyde derivative and has applications as an antibacterial agent .
Mode of Action
Its antibacterial activity suggests it may interact with bacterial cells, possibly disrupting cell wall synthesis or interfering with essential bacterial enzymes .
Biochemical Pathways
Its antibacterial properties suggest it may impact pathways related to bacterial growth and survival .
Result of Action
The primary known result of 2,2’-Methylenebisbenzothiazole’s action is its antibacterial effect . It is used in the preparation of a derivative that also exhibits antibacterial activity
Safety and Hazards
When handling “Benzothiazole, 2,2’-methylenebis-”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 92-96 °C .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S2/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXNLCFJIKBZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062082 | |
Record name | Benzothiazole, 2,2'-methylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1945-78-4 | |
Record name | 2,2′-Methylenebis[benzothiazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1945-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 2,2'-methylenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole, 2,2'-methylenebis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazole, 2,2'-methylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-methylenedibenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of Bis(benzo[d]thiazol-2-yl)methane into a Naphthalenediimide (NDI) core affect its electronic properties and potential applications in organic electronics?
A1: The research demonstrates that incorporating Bis(benzo[d]thiazol-2-yl)methane into the NDI core significantly impacts its electronic properties. Specifically, this modification results in a material (NDI-BTH2) with a LUMO level of -4.243 eV. [] This LUMO level is crucial for ambipolar charge transport, meaning the material can effectively transport both holes and electrons. This ambipolar behavior makes NDI-BTH2 suitable for use in OFETs, where it demonstrated both electron and hole mobilities. [] Additionally, the modified LUMO level makes NDI-BTH2 well-suited as an electron transport layer (ETL) in perovskite solar cells (PSCs). The efficient electron extraction and transport within the PSC contribute to its enhanced power conversion efficiency compared to the NDI derivative without Bis(benzo[d]thiazol-2-yl)methane. []
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